molecular formula C10H14N2O B030954 1-(2-Hydroxyphenyl)piperazine CAS No. 1011-17-2

1-(2-Hydroxyphenyl)piperazine

Cat. No. B030954
CAS RN: 1011-17-2
M. Wt: 178.23 g/mol
InChI Key: UORNTHBBLYBAJJ-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)piperazine is a chemical compound with the molecular formula C10H14N2O . It is used in the preparation of substituted imidazoles and oxazoles for the treatment of cancers and other medical conditions .


Synthesis Analysis

The synthesis of piperazine derivatives, including 1-(2-Hydroxyphenyl)piperazine, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(2-Hydroxyphenyl)piperazine consists of a six-membered piperazine ring attached to a phenol group . The compound has a molecular weight of 178.23 g/mol .


Chemical Reactions Analysis

1-(2-Hydroxyphenyl)piperazine can participate in various chemical reactions. For instance, it can be used in the preparation of substituted imidazoles and oxazoles . More research is needed to fully understand the range of chemical reactions this compound can undergo.


Physical And Chemical Properties Analysis

1-(2-Hydroxyphenyl)piperazine is a brown-pink to brown powder . It has a molecular weight of 178.23 g/mol . The compound has a melting point of 125-129 °C .

Scientific Research Applications

Intestinal Permeation Enhancement

1-(2-Hydroxyphenyl)piperazine: derivatives have been studied for their potential to enhance intestinal permeation . This application is crucial for improving the oral bioavailability of macromolecular therapeutics, which often struggle to be absorbed into the bloodstream due to the intestinal epithelium barrier. The compound’s ability to facilitate the transport of therapeutic agents across this barrier without significant cytotoxicity makes it a promising candidate for oral drug delivery systems.

Synthesis of Piperazine Derivatives

The compound serves as a key intermediate in the synthesis of various piperazine derivatives . These derivatives are integral to a wide range of biological and pharmaceutical activities. The versatility of 1-(2-Hydroxyphenyl)piperazine in synthetic chemistry allows for the development of new compounds with potential therapeutic applications.

Pharmaceutical Compound Preparation

2-(piperazin-1-yl)phenol: is used in the preparation of pharmaceutical compounds . Its structure is beneficial in the synthesis of complex molecules that can serve as active pharmaceutical ingredients (APIs). The hydroxyalkyl substitution on the piperazine ring is particularly useful for creating compounds with desired pharmacological properties.

Enhancement of Pharmacokinetic Profiles

The presence of piperazine and phenol moieties in the compound is known to improve the pharmacokinetic profiles of drug candidates . These improvements include better interactions with biological receptors and increased water solubility and bioavailability, which are essential for effective drug design.

Antibacterial and Antifungal Applications

Derivatives of 1-(2-Hydroxyphenyl)piperazine have been evaluated for their antibacterial and antifungal properties . The compound’s structure allows for the synthesis of agents that can inhibit the growth of various pathogenic microorganisms, making it valuable in the development of new antimicrobial therapies.

Cancer Research

The compound has been utilized in cancer research, particularly in the design and synthesis of molecules with cytotoxic properties against cancer cell lines . By modifying the 1-(2-Hydroxyphenyl)piperazine structure, researchers can create new compounds that may lead to effective treatments for different types of cancer.

Safety and Hazards

1-(2-Hydroxyphenyl)piperazine is toxic if swallowed and causes severe skin burns and eye damage . It should be handled with care, using personal protective equipment and ensuring adequate ventilation . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-piperazin-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORNTHBBLYBAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90143733
Record name o-(1-Piperazinyl)phenol
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyphenyl)piperazine

CAS RN

1011-17-2
Record name 2-(1-Piperazinyl)phenol
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Record name o-(1-Piperazinyl)phenol
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Record name o-(1-Piperazinyl)phenol
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Record name o-(1-piperazinyl)phenol
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Record name 2-(1-Piperazinyl)phenol
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Synthesis routes and methods

Procedure details

2-Aminophenol (6 g; 54 mmol) is dissolved in 1-butanol (110 ml) in the presence of sodium carbonate (2.9 g; 27.5 mmol) and N-methylbis(2-chloroethyl)amine hydrochloride (11.1 g; 58 mmol). The suspension is heated at 123° C. for 3 days. The butanol is evaporated off under reduced pressure and compound 43A is purified by flash chromatography with the following mixtures of eluents: NH4 OH/acetone/CH2Cl2 (0.5/20/80) and then NH4 OH/methanol/CH2Cl2 (1/5/95).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Q & A

Q1: What is the potential application of 2-(piperazin-1-yl)phenol in medical imaging?

A1: Research suggests that derivatives of 2-(piperazin-1-yl)phenol, when complexed with radioactive isotopes like Technetium-99m, could be used as imaging agents for brain receptors. Specifically, a study explored the synthesis and evaluation of [99mTc(CO)3-OH-PP-CS2], a complex incorporating 2-(piperazin-1-yl)phenol. This complex showed moderate brain uptake in rats, indicating potential for further development as a 5-HT1A receptor imaging agent. [, ]

Q2: How does 2-(piperazin-1-yl)phenol interact with dopamine receptors?

A3: A study investigating 5-methoxy-1-methyl-2-[4-(2-hydroxyphenyl)piperazin-1-yl]methyl-1H-indole (KAD22), a compound incorporating the 2-(piperazin-1-yl)phenol structure, found that it did not exhibit affinity for dopamine D2 receptors. This suggests that the presence of 2-(piperazin-1-yl)phenol alone may not be sufficient to confer binding affinity to this receptor. []

Q3: What analytical techniques were used to characterize 2-(piperazin-1-yl)phenol derivatives and their complexes?

A4: High-performance liquid chromatography (HPLC) was employed to assess the radiochemical purity and stability of the 2-(piperazin-1-yl)phenol-containing complex [99mTc(CO)3-OH-PP-CS2]. [, ] Additionally, the lipophilicity of the complex was determined using the n-octanol/water partition coefficient (Log P). [, ] These techniques provide valuable information about the physicochemical properties and behavior of the compound and its derivatives.

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